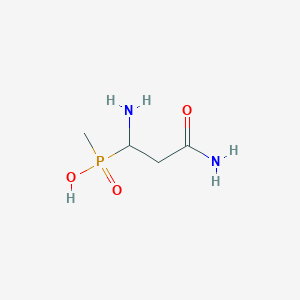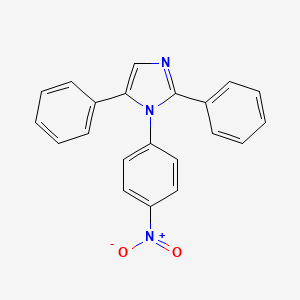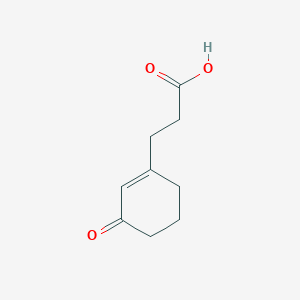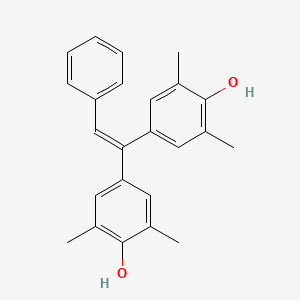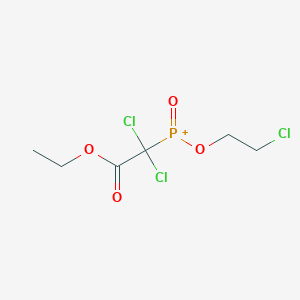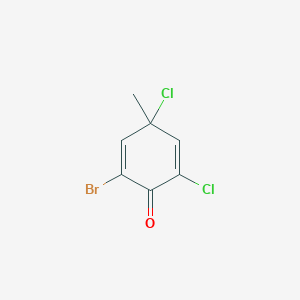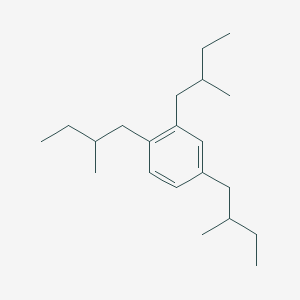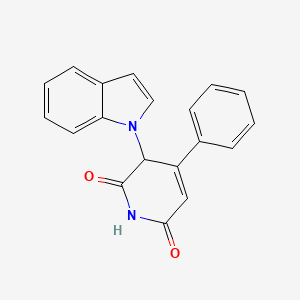
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is an organic compound with the molecular formula C11H10N2O4. It is a derivative of nonatrienedioic acid, characterized by the presence of two cyano groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,8-dicyanonona-2,4,6-trienedioate typically involves a multi-step process. One common method includes the reaction of malonic acid derivatives with cyanoacetic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods optimize reaction times and conditions to produce the compound efficiently. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality .
化学反応の分析
Types of Reactions
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Nonatrienedioic acid derivatives.
Reduction: Amino-substituted nonatrienedioates.
Substitution: Various substituted esters and amides.
科学的研究の応用
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 2,8-dicyanonona-2,4,6-trienedioate involves its interaction with various molecular targets. The compound’s cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Another ester with similar reactivity but different biological applications.
Meldrum’s acid: Shares some structural similarities but has distinct chemical properties and uses.
Uniqueness
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is unique due to its combination of cyano and ester groups, which confer specific reactivity and potential biological activities not found in similar compounds .
特性
CAS番号 |
61083-55-4 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.24 g/mol |
IUPAC名 |
dimethyl 2,8-dicyanonona-2,4,6-trienedioate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10(8-14)6-4-3-5-7-11(9-15)13(17)19-2/h3-7,10H,1-2H3 |
InChIキー |
RCAIGOPGHQOKNG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C=CC=CC=C(C#N)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



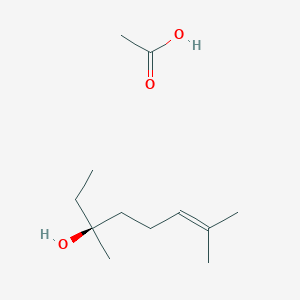
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
